5-(4-Fluorobenzoyl)-2-methylpyridine
Overview
Description
5-(4-Fluorobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a fluorobenzoyl group attached to the 5-position of a 2-methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzoyl)-2-methylpyridine typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 2-methylpyridine with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(4-Fluorobenzoyl)-2-carboxypyridine.
Reduction: 5-(4-Fluorobenzoyl)-2-methylpyridin-1-ol.
Substitution: 5-(4-Substituted benzoyl)-2-methylpyridine derivatives.
Scientific Research Applications
5-(4-Fluorobenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties
Mechanism of Action
The mechanism of action of 5-(4-Fluorobenzoyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity through interactions such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl chloride: Used in similar synthetic applications but lacks the pyridine ring.
Flubendazole: Contains a fluorobenzoyl group and is used as an anthelmintic drug.
1,5-Bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene: Used in the synthesis of advanced epoxy resins.
Uniqueness
5-(4-Fluorobenzoyl)-2-methylpyridine is unique due to the combination of its fluorobenzoyl and pyridine moieties, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
(4-fluorophenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMGCLMNBUCGOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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